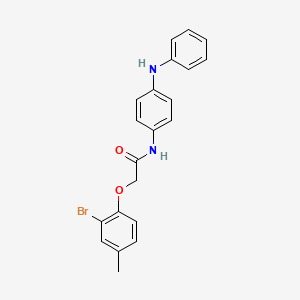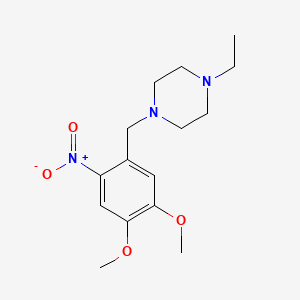![molecular formula C19H23N3O5 B6099508 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B6099508.png)
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as MN-64, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. MN-64 is a member of the phenol family of compounds and is known for its unique chemical structure, which makes it an attractive target for drug development and research.
Mechanism of Action
The mechanism of action of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of several important enzymes, including protein kinase C, which is involved in cell signaling and growth. This compound has also been shown to inhibit the activity of certain signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the body. The compound has been shown to have antitumor and antiproliferative effects, which may be due to its ability to inhibit the activity of certain enzymes and signaling pathways. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-κB pathway. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of certain enzymes and signaling pathways in the brain.
Advantages and Limitations for Lab Experiments
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol has several advantages for use in lab experiments, including its unique chemical structure, which makes it an attractive target for drug development and research. Additionally, this compound has been shown to have a wide range of biological activities, which makes it a versatile compound for use in various types of experiments. However, this compound also has some limitations for use in lab experiments, including its complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol, including further studies on its mechanism of action and its potential applications in medicine and pharmacology. Additionally, future research could focus on the development of new derivatives of this compound with improved biological activity and reduced toxicity. Finally, future studies could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol involves the use of several chemical reactions, including the reaction of 2-methoxy-4-nitrophenol with 4-(2-methoxyphenyl)piperazine in the presence of a catalyst. The resulting compound is then further processed to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. The compound has been shown to have a wide range of biological activities, including antitumor, antiproliferative, and anti-inflammatory effects. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-26-17-6-4-3-5-16(17)21-9-7-20(8-10-21)13-14-11-15(22(24)25)12-18(27-2)19(14)23/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGRNHDQFACPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6099429.png)
![2-(3-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6099442.png)
![4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6099447.png)
![4-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6099453.png)


![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide](/img/structure/B6099478.png)
![1-[2-(3-chlorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6099485.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6099490.png)

![2-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-ethoxyphenyl)-2H-1,2,3-benzotriazole](/img/structure/B6099497.png)
![3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6099505.png)
![N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6099506.png)
![methyl 2-(acetylamino)-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B6099516.png)